N~2~-Acetyl-N-methyl-L-alpha-asparagine
Description
Classification and Structural Relationships of N-Acylated and N-Methylated Amino Acid Derivatives
N-acylated and N-methylated amino acids represent two significant classes of modified amino acids. N-acylation involves the addition of an acyl group to the nitrogen atom of the amino group, while N-methylation involves the addition of a methyl group. wikipedia.orgresearchgate.net
N-Acylated Amino Acids: This class of compounds, including N-acetylated derivatives, are characterized by an acyl group attached to the amino nitrogen. wikipedia.org N-acetylation is a widespread modification in eukaryotes and is involved in protein stability and regulation. N-acyl-alpha amino acids are compounds that contain an alpha amino acid with an acyl group at its terminal nitrogen atom.
N-Methylated Amino Acids: N-methylation of the peptide backbone is a strategy used to enhance the pharmaceutical properties of peptides, such as oral bioavailability and resistance to enzymatic degradation. researchgate.netrsc.org This modification can influence the conformation of the peptide chain. researchgate.net
N²-Acetyl-N-methyl-L-alpha-asparagine combines both modifications on the alpha-amino group of L-asparagine. Structurally, it is a derivative of asparagine, an α-amino acid with a carboxamide side chain. wikipedia.orgnih.gov The addition of the acetyl and methyl groups to the alpha-nitrogen atom alters the steric and electronic properties of this position, which can impact its role in a peptide chain.
Interactive Data Table: Structural Comparison
| Compound Name | Parent Amino Acid | Modification(s) | Molecular Formula |
| L-Asparagine | L-Asparagine | None | C4H8N2O3 |
| N²-Acetyl-L-asparagine | L-Asparagine | N-Acetylation | C6H10N2O4 |
| N²-Methyl-L-asparagine | L-Asparagine | N-Methylation | C5H10N2O3 |
| N²-Acetyl-N-methyl-L-alpha-asparagine | L-Asparagine | N-Acetylation, N-Methylation | C7H12N2O4 |
Academic Significance and Research Trajectories for N²-Acetyl-N-methyl-L-alpha-asparagine
While specific research on N²-Acetyl-N-methyl-L-alpha-asparagine is not extensively documented, its academic significance can be inferred from the well-established importance of N-acetylation and N-methylation in peptide and protein science.
Research in this area would likely focus on several key aspects:
Peptide and Protein Conformation: The introduction of both an acetyl and a methyl group on the alpha-nitrogen would significantly constrain the rotational freedom around the N-Cα bond (the phi angle) in a peptide backbone. This could be a tool for inducing specific secondary structures, such as turns or helices, in synthetic peptides.
Proteolytic Stability: N-methylation is a known strategy to increase resistance to proteases. researchgate.net The combined presence of N-acetylation and N-methylation would be expected to confer a high degree of stability against enzymatic degradation, a desirable property for therapeutic peptides.
Pharmacokinetic Properties: N-methylation can enhance the lipophilicity and membrane permeability of peptides, potentially improving their oral bioavailability. rsc.org Research on N²-Acetyl-N-methyl-L-alpha-asparagine containing peptides could explore these effects.
Building Block for Peptidomimetics: This modified amino acid could serve as a unique building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties.
Historical Context of Amino Acid and Peptide Modifications in Biochemical Research
The study of modified amino acids has a rich history, dating back to the early 20th century with the initial efforts to determine the amino acid composition of proteins. nih.gov These early studies challenged the concept of a limited set of canonical amino acids. nih.gov The discovery of post-translational modifications (PTMs) revealed that the chemical diversity of proteins was far greater than initially thought. wikipedia.orgnih.gov
The development of new analytical techniques, particularly mass spectrometry, in the latter half of the 20th century, led to an explosion in the identification of various protein modifications. nih.gov Initially, these modifications were seen as a way to increase the chemical diversity of proteins, but their crucial role in regulating protein function soon became apparent. nih.gov
Key milestones in the history of amino acid modification include:
Early 20th Century: Initial identification of covalent protein modifications through chemical hydrolysis, challenging the definition of canonical amino acids. nih.gov
Mid-20th Century: The use of chemical modification to identify specific amino acid residues essential for the biological activity of proteins. acs.org
1970s: A significant increase in the discovery of PTMs, leading to the understanding that these modifications are integral to the regulation of protein function. nih.gov
Today, over 500 different types of protein modifications are known, highlighting the vast landscape of chemical alterations that contribute to the complexity of biological systems. nih.gov The synthesis of novel modified amino acids, such as N²-Acetyl-N-methyl-L-alpha-asparagine, continues to be an active area of research for developing new therapeutic agents and tools for studying protein function. chemimpex.com
Properties
CAS No. |
33067-37-7 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3S)-3-acetamido-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)9-5(3-6(11)12)7(13)8-2/h5H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
FQBKDVZKBXHXRS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NC |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N² Acetyl N Methyl L Alpha Asparagine
Strategies for Stereoselective N-Methylation of Alpha-Amino Acids
Synthesis via 5-Oxazolidinone Intermediates
A robust and widely utilized method for the N-methylation of amino acids involves the formation of a temporary heterocyclic ring, a 5-oxazolidinone, from the parent amino acid. nih.gov This approach effectively protects the carboxyl and amino groups, allowing for subsequent modification. The synthesis of N-methyl asparagine has been successfully accomplished using this strategy, which is particularly useful for amino acids with reactive side chains. nih.gov
The general process involves two main steps:
Oxazolidinone Formation: The L-amino acid (in this case, L-asparagine, with appropriate side-chain protection) reacts with an aldehyde, typically formaldehyde, in the presence of an acid catalyst to form the 5-oxazolidinone intermediate. researchgate.net
Reductive Cleavage: The intermediate is then subjected to reductive cleavage, which opens the ring and introduces the methyl group onto the nitrogen atom. A common reducing agent for this step is triethylsilane (TES) in trifluoroacetic acid (TFA). researchgate.net This method is advantageous as it often proceeds without racemization, yielding an optically pure N-methyl amino acid. researchgate.net
Experimental strategies have been presented for a unified approach to synthesizing N-methyl derivatives for the 20 common L-amino acids through 5-oxazolidinone intermediates. nih.govresearchgate.net For amino acids with basic or reactive side chains like asparagine, special protection strategies are necessary to ensure the reaction proceeds efficiently. nih.gov
Table 1: Key Stages in N-Methylation via 5-Oxazolidinone Intermediate
| Stage | Description | Key Reagents | Reference |
|---|---|---|---|
| Side-Chain Protection | Protection of the amide group in the asparagine side chain to prevent unwanted side reactions. | Trityl (Trt) group or other suitable protecting groups. | nih.gov |
| Oxazolidinone Formation | Cyclization of the protected L-asparagine with formaldehyde to form the heterocyclic intermediate. | Formaldehyde, p-toluenesulfonic acid (p-TsOH). | researchgate.net |
| Reductive Ring Opening | Cleavage of the oxazolidinone ring to yield the N-methylated amino acid. | Triethylsilane (TES), Trifluoroacetic acid (TFA). | researchgate.net |
| Deprotection | Removal of the side-chain protecting group to yield the final N-methyl-L-asparagine. | Mild acidic conditions. | nih.gov |
Reductive Amination Approaches for N-Methyl Functionalization
Reductive amination, also known as reductive alkylation, is a direct and efficient method for N-methylation of primary and secondary amines, including α-amino acids. organic-chemistry.org This approach typically involves two concurrent steps: the formation of a Schiff base (imine) between the amino acid's amino group and an aldehyde (formaldehyde for methylation), followed by the in-situ reduction of this imine to the corresponding N-methylated amine. acs.org
A variety of reducing agents can be employed, each with its own advantages regarding selectivity, mildness, and functional group tolerance. organic-chemistry.org
Sodium Borohydride (NaBH₄): A common and convenient reducing agent used for the reductive alkylation of amines and N,N-dimethylation of amino acids. organic-chemistry.org
Sodium Triacetoxyborohydride (STAB): A particularly mild and selective reagent that is effective for reductive aminations and tolerates a wide range of functional groups that might be reduced by stronger hydrides. organic-chemistry.org
Catalytic Hydrogenation: Dihydrogen (H₂) in the presence of a catalyst like palladium on charcoal (Pd/C) can also be used as a reductant for the N-methylation of several α-amino acids. researchgate.net
The choice of solvent and the control of pH are critical to achieving selective mono-methylation over di-methylation and to minimize side reactions. researchgate.net This method represents a facile route toward N-alkylated amino acids. rsc.org
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or other protic solvents. | Cost-effective and readily available. | organic-chemistry.org |
| Sodium Triacetoxyborohydride (STAB) | Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). | High selectivity, mild conditions, tolerates acid-sensitive groups. | organic-chemistry.org |
| Ammonia Borane | Solvent-free, promoted by trimethyl borate. | Good yields for both aliphatic and aromatic amines. | organic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂ gas, various solvents. | "Clean" reduction with water as the only byproduct. | researchgate.net |
Advanced N-Acetylation Techniques for Amino Acid and Peptide Systems
N-terminal acetylation is a common post-translational modification that involves adding an acetyl group to the alpha-amino group of a protein or peptide. creative-proteomics.com This modification removes the positive charge from the N-terminus and can increase the stability of peptides against enzymatic degradation. jpt.com For the synthesis of N²-Acetyl-N-methyl-L-alpha-asparagine, the N-methyl-L-asparagine intermediate would be subjected to a selective N-acetylation step.
Acetic anhydride is a popular and effective reagent for this purpose. The selectivity of the acetylation (α-amino group vs. side-chain amino groups, like in lysine) can be controlled by carefully managing the reaction conditions, such as pH and reagent concentration. nih.gov By running the reaction at a controlled temperature (e.g., 0°C) and adjusting the amount of acetic anhydride, it is possible to preferentially acetylate the α-amino group with high selectivity. nih.gov
A typical protocol for N-acetylation involves:
Dissolving the N-methyl-L-asparagine in a suitable buffer.
Preparing an acetylation reagent, commonly a mixture of acetic anhydride and a solvent like methanol. ionsource.com
Adding the acetylation reagent to the amino acid solution and allowing the reaction to proceed at a controlled temperature for a specific duration. ionsource.com
Quenching the reaction and proceeding with purification.
This modification introduces a mass shift of 42 Da, which is readily detectable by mass spectrometry. ionsource.com
Convergent and Divergent Synthesis Routes for N²-Acetyl-N-methyl-L-alpha-asparagine Analogues
The synthesis of analogues of N²-Acetyl-N-methyl-L-alpha-asparagine can be approached using either convergent or divergent strategies to create structural diversity.
Convergent Synthesis: This strategy involves preparing different molecular fragments separately before combining them in the final stages of the synthesis. wikipedia.org For creating analogues of the target compound, a convergent approach might involve synthesizing a variety of N-acylated, N-alkylated amino acid building blocks and then incorporating them into a larger peptide sequence. rsc.org For instance, different acyl groups (propionyl, butyryl) or different alkyl groups (ethyl, propyl) could be installed on the L-asparagine backbone in separate reaction sequences before a final coupling step. This method is highly efficient for producing complex molecules. wikipedia.org
Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds through different reaction pathways. Starting from a key intermediate like L-asparagine, one could introduce variations at specific steps. For example, after the initial N-methylation to produce N-methyl-L-asparagine, the intermediate could be reacted with a variety of acylating agents (acetic anhydride, propionic anhydride, etc.) to generate a series of N-acyl analogues. Alternatively, one could start with L-asparagine and react it with different aldehydes in the reductive amination step to create a library of N-alkylated asparagine derivatives, which could then be acetylated.
The exploration of amino acid analogues is crucial in prebiotic chemistry and in the development of novel therapeutics, as these modifications can significantly alter the properties of peptides. nih.gov
Purification and Characterization Paradigms for Chemically Modified Amino Acids
Following the synthesis of N²-Acetyl-N-methyl-L-alpha-asparagine or its analogues, rigorous purification and characterization are essential to ensure the identity and purity of the final compound.
Purification: Chemically modified amino acids are typically highly polar, necessitating specialized purification techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) is one of the most powerful and commonly used methods for the purification of these compounds. rqmplus.comazom.com
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A C18 column is often effective for purifying protected or modified amino acids. teledyneisco.commdpi.com By using a gradient of an organic solvent (like acetonitrile) and water, compounds with different polarities can be effectively separated.
Ion-Exchange Chromatography: This method separates molecules based on their net charge and is useful for purifying amino acids which are zwitterionic.
Characterization: Once purified, the structure of the modified amino acid must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula, confirming the addition of both the methyl (14 Da) and acetyl (42 Da) groups. creative-proteomics.comrqmplus.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the precise molecular structure. Specific signals in the NMR spectrum can confirm the presence and location of the N-methyl and N-acetyl groups. For example, the N-methyl group would typically appear as a singlet around 2.5-3.0 ppm in the ¹H NMR spectrum, while the acetyl methyl group would be a singlet around 2.0 ppm.
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can be used to identify characteristic functional groups, such as the amide bonds and the carboxylic acid. nih.gov
Table 3: Common Purification and Characterization Techniques
| Technique | Principle | Information Obtained | Reference |
|---|---|---|---|
| Reversed-Phase HPLC | Separation based on hydrophobicity. | Purification of the final compound from reagents and byproducts. | rqmplus.commdpi.com |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms molecular weight and elemental composition. | creative-proteomics.com |
| NMR Spectroscopy (¹H, ¹³C) | Interaction of atomic nuclei with a magnetic field. | Provides detailed structural information, confirming connectivity of atoms. | nih.gov |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies functional groups present in the molecule. | nih.gov |
Molecular Structure, Conformation, and Interaction Dynamics of N² Acetyl N Methyl L Alpha Asparagine
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of modified amino acids like N²-Acetyl-N-methyl-L-alpha-asparagine.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules. For N²-Acetyl-N-methyl-L-alpha-asparagine, the introduction of the acetyl group at the N²-position creates a tertiary amide bond. This bond exhibits a significant energy barrier to rotation, leading to the potential coexistence of cis and trans isomers in solution.
Two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts for each conformer. scielo.br The relative populations of the cis and trans isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. For example, in a study of a different tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, distinct signals for the methyl and methylene protons in the different conformations were clearly observed, allowing for quantification of the rotational equilibrium. scielo.br The chemical shift difference is typically most pronounced for atoms located near the amide bond. scielo.br
Table 1: Representative ¹H NMR Chemical Shifts for Conformational Analysis This table is based on expected values for N-acetylated amino acid derivatives and illustrates the type of data obtained from NMR experiments.
| Proton | Exemplary Chemical Shift (ppm) - Z-isomer | Exemplary Chemical Shift (ppm) - E-isomer |
|---|---|---|
| Acetyl CH₃ | ~2.1 | ~2.3 |
| N-Methyl CH₃ | ~2.9 | ~3.1 |
| α-CH | ~4.7 | ~4.5 |
Nuclear Overhauser Effect (NOE) experiments are crucial for determining the spatial proximity of protons, which provides definitive evidence for the cis or trans arrangement around the amide bond.
Utility of Stable Isotope Labeling in NMR for Detailed Structural Elucidation
For more complex systems, or to enhance signal sensitivity and resolution, stable isotope labeling is an indispensable technique. nih.gov Proteins and peptides can be enriched with stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) to overcome challenges of signal overlap and line broadening, especially in larger molecules. eurisotop.com
The study of N²-Acetyl-N-methyl-L-alpha-asparagine, particularly if incorporated into a peptide, would benefit significantly from isotopic enrichment.
¹⁵N Labeling: Introducing a ¹⁵N label at the backbone and side-chain amide nitrogens allows for the use of ¹H-¹⁵N heteronuclear correlation experiments (like HSQC). This simplifies crowded ¹H spectra by spreading signals out over the wider ¹⁵N chemical shift range.
¹³C Labeling: Uniform or selective ¹³C labeling enables a suite of triple-resonance experiments (e.g., HNCA, HNCO) that form the basis of sequential backbone resonance assignment in peptides and proteins. For an isolated molecule, it aids in definitive carbon assignments.
Deuteration: Replacing non-labile protons with deuterium reduces dipolar relaxation effects, resulting in sharper NMR signals and improved spectral quality, which is particularly important for larger systems. eurisotop.com Specific protonation of methyl groups in a deuterated background is a common strategy to study dynamics and structure in large proteins. nmr-bio.comnih.gov
Companies that specialize in biochemicals provide a wide array of isotopically labeled amino acid precursors that can be used in synthesis or biosynthetic expression systems to produce labeled molecules for advanced NMR studies. ckisotopes.com
Computational Modeling and Simulation Studies
Computational chemistry provides insights into molecular properties that can be difficult to access experimentally, offering a theoretical complement to spectroscopic data.
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Interactions
Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules, providing a high-resolution view of their conformational ensembles and interactions with the solvent. nih.gov By simulating the molecule in a box of explicit water molecules, MD can map its conformational landscape and the dynamics of its hydration shell.
For N²-Acetyl-N-methyl-L-alpha-asparagine, simulations can:
Explore Conformational Space: MD can sample the rotational energy landscape of the molecule's dihedral angles, identifying the most stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the side chain and the backbone.
Analyze Solvent Interactions: Simulations provide detailed information about the hydrogen bonding network between the molecule's polar groups (carbonyls, amides) and surrounding water molecules. The number of hydrogen bonds, their lifetimes, and the structure of the hydration shells can be quantified.
Simulate Dynamics: MD reveals the timescale of conformational changes. For instance, simulations of γD-crystallin containing asparagine residues have been used to explore its conformational landscape and short timescale dynamics. nih.gov Such methods could be applied to understand how the N-acetylation and N-methylation of asparagine affect its local flexibility.
The combination of cryo-EM and MD simulations has proven powerful in revealing how conformational dynamics regulate function in large, complex enzymes like human asparagine synthetase.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide optimized geometries, vibrational frequencies, and insights into chemical reactivity. researchgate.net
DFT studies on N²-Acetyl-N-methyl-L-alpha-asparagine would involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule in the gas phase or with a continuum solvent model. Studies on related N-acetylated amino acids have successfully used DFT to determine their energy-minimized structures. researchgate.net
Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is key to predicting how the molecule will interact with other species. bohrium.com
Reaction Mechanism Studies: DFT can be used to calculate the activation barriers and reaction pathways for chemical processes. For example, quantum chemical calculations have been used to investigate the mechanism of asparagine deamidation in model dipeptides, providing insights into the reaction's activation energy. mdpi.com
Table 2: Typical Properties Obtained from DFT Calculations for an Amino Acid Derivative
| Property | Description | Example Finding for Analogue |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. | -5.212 eV (for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine) nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. | -2.047 eV (for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine) nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3.165 eV (for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine) nih.gov |
Analysis of Homogeneous and Heterogeneous Solute-Solute and Solute-Solvent Interactions in Aqueous Systems
The behavior of N²-Acetyl-N-methyl-L-alpha-asparagine in an aqueous solution is governed by a balance of interactions between solute molecules (solute-solute) and between the solute and water molecules (solute-solvent). Physicochemical measurements like density, viscosity, and conductivity are used to probe these interactions. semanticscholar.org
Solute-Solvent Interactions: The N²-acetyl and N-methyl groups modify the interaction of the asparagine headgroup with water. The methyl group adds hydrophobicity and removes a hydrogen bond donor site (the N-H proton). The acetyl group's carbonyl oxygen is a strong hydrogen bond acceptor. The asparagine side chain, with its primary amide, and the terminal carboxyl group are both hydrophilic and capable of extensive hydrogen bonding with water. Thermodynamic properties derived from physicochemical measurements can provide valuable information about the nature and extent of these solute-solvent interactions. semanticscholar.org
Solute-Solute Interactions: At higher concentrations, N²-Acetyl-N-methyl-L-alpha-asparagine molecules may interact with each other. These interactions can be influenced by hydrogen bonding between the polar groups or by hydrophobic association of the nonpolar moieties. Such interactions are critical in understanding phenomena like solubility and aggregation. Studies on unmodified L-asparagine in aqueous solutions have been used to characterize these interaction types. researchgate.net
The investigation of these interactions is crucial for understanding the role of modified amino acids in the broader context of peptide conformation and protein stability. semanticscholar.org
Insufficient Information Available for N2-Acetyl-N-methyl-L-alpha-asparagine
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the specific biological and cellular functions of the chemical compound N2-Acetyl-N-methyl-L-alpha-asparagine as requested by the provided outline.
The user's instructions mandated a strict focus on the specified compound and outline, which includes its role in protein N-terminal acetylation, its use in peptide engineering, and its association with neuronal metabolism.
Research into these areas reveals information on related, but chemically distinct, compounds and processes:
N-acetyl-L-asparagine: This compound, which lacks the N-methyl group, has been identified in metabolomics studies. hmdb.canih.gov
N-methyl Amino Acids: The general class of N-methylated amino acids is utilized in peptide and protein engineering to enhance properties such as enzymatic stability and cell permeability. acs.orgpeptide.comrsc.org Methods for the chemical synthesis of N-methyl asparagine have been described. nih.gov
Protein N-Terminal Acetylation: This is a widespread biological process where an acetyl group is added to the N-terminal amino acid of a protein. researchgate.netcreative-proteomics.com
N-acetyl-L-aspartate (NAA): This is a well-researched metabolite found in high concentrations in the brain and is a key molecule in various neuronal processes. nih.gov It is an aspartate derivative and is different from the requested asparagine compound.
However, no significant scientific literature was found that specifically describes the biological synthesis, functional roles, or metabolic pathways of N2-Acetyl-N-methyl-L-alpha-asparagine , which contains both an acetyl and a methyl group on the alpha-amino nitrogen. Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline and strict content inclusions for this particular molecule. Writing the article would require speculating on the compound's properties based on related molecules, which would violate the core requirement for accuracy.
Functional Roles in Biological Systems and Cellular Processes Excluding Clinical Applications
Association with Neuronal Metabolism and Derived Compounds (e.g., N-Acetyl-L-aspartate)
Pathways of N-Acetyl-L-aspartate Synthesis and Degradation in Neural Tissues
The metabolism of N-acetylaspartate (NAA) is a highly compartmentalized process within the neural tissues, involving distinct synthesis and degradation pathways primarily segregated between neurons and glial cells, respectively.
Synthesis of N-Acetyl-L-aspartate:
NAA is predominantly synthesized in the mitochondria of neurons. febscongress.org The synthesis is catalyzed by the enzyme L-aspartate N-acetyltransferase (Asp-NAT), which facilitates the acetylation of the amino acid L-aspartate. frontiersin.org The acetyl group for this reaction is supplied by acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular metabolism. frontiersin.org This process effectively links the metabolism of amino acids with cellular energy status, as reflected by acetyl-CoA availability.
Degradation of N-Acetyl-L-aspartate:
Following its synthesis in neurons, NAA is transported to oligodendrocytes, a type of glial cell responsible for myelination in the central nervous system. frontiersin.org Within the cytoplasm of oligodendrocytes, NAA is hydrolyzed by the enzyme aspartoacylase (ASPA), also known as aminoacylase (B1246476) II. frontiersin.org This enzymatic cleavage yields two products: L-aspartate and acetate (B1210297). biocrates.com The released acetate can then be converted to acetyl-CoA, which serves as a crucial precursor for the synthesis of fatty acids and steroids, essential components of the myelin sheath. febscongress.org
This intercellular metabolic trafficking of NAA highlights a key aspect of neuron-glia interaction, where a neuronally synthesized metabolite provides the building blocks for glial cell functions, particularly myelination. frontiersin.org
| Enzyme | Function | Primary Location | Substrates | Products |
|---|---|---|---|---|
| L-aspartate N-acetyltransferase (Asp-NAT) | Synthesis of NAA | Neuronal Mitochondria | L-aspartate, Acetyl-CoA | N-acetylaspartate, Coenzyme A |
| Aspartoacylase (ASPA) | Degradation of NAA | Oligodendrocyte Cytoplasm | N-acetylaspartate | L-aspartate, Acetate |
Proposed Roles in Energy Metabolism and Axon-Glial Signaling
Beyond its role in providing acetate for myelination, NAA is implicated in several other critical functions within the brain, including energy metabolism and intercellular signaling.
Energy Metabolism:
The synthesis of NAA in neuronal mitochondria is closely linked to energy metabolism. One proposed role is that the acetylation of aspartate to form NAA facilitates its removal from the mitochondria, which in turn promotes the conversion of glutamate (B1630785) to alpha-ketoglutarate. febscongress.org This conversion is a key step in the tricarboxylic acid (TCA) cycle, a central pathway for ATP production. febscongress.org By driving this reaction, NAA synthesis may indirectly enhance mitochondrial energy production from glutamate. febscongress.org
Axon-Glial Signaling:
The transport of NAA from neurons to glial cells, such as oligodendrocytes and astrocytes, suggests a role in axon-glial signaling. frontiersin.org This intercellular transfer of a major metabolite is thought to be a form of communication that supports the metabolic needs of glial cells and helps maintain the integrity of myelinated axons. frontiersin.org The NAA pathway is considered a component of the metabolic coupling between these two cell types, where the neuron provides a key substrate to the oligodendrocyte for myelin lipid synthesis and turnover. febscongress.org This signaling is crucial for the establishment and maintenance of the nervous system. nih.gov
Emerging Research in Metabolomics and Inflammatory Pathway Modulation
Recent advancements in analytical techniques have enabled a deeper exploration of the roles of N-acetylated amino acids in complex biological processes, including their detection in biological samples and their influence on inflammatory pathways.
Detection and Quantification in Complex Biological Matrices
The accurate detection and quantification of N-acetylated amino acids in biological matrices such as plasma, urine, and tissue samples are crucial for understanding their physiological and pathological roles. Several analytical techniques are employed for this purpose.
Magnetic Resonance Spectroscopy (MRS) is a non-invasive technique that has been widely used to measure NAA levels in the brain. frontiersin.org The prominent signal from the acetyl group of NAA makes it a reliable marker for neuronal health and density in research settings. frontiersin.org
For more detailed and quantitative analysis, chromatographic methods coupled with mass spectrometry are often utilized. High-performance liquid chromatography (HPLC) can be used to separate N-acetylated amino acids from other components in a biological sample. nih.gov When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), this approach allows for highly sensitive and specific quantification of these metabolites. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been successfully used for the analysis of N-acetylated amino acids in urine, particularly in the context of metabolic disorders. researchgate.net
| Technique | Principle | Application | Key Advantages |
|---|---|---|---|
| Magnetic Resonance Spectroscopy (MRS) | Detects the magnetic properties of atomic nuclei. | In vivo measurement of NAA in the brain. | Non-invasive. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. | Separation of N-acetylated amino acids in biological fluids. | High resolution. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Detection and quantification of separated metabolites. | High sensitivity and specificity. |
Mechanistic Investigations of Inflammatory Protein Mediation by Related Metabolites
Emerging evidence suggests that N-acetylated metabolites can modulate inflammatory pathways. Recent studies have focused on the effects of NAA on microglia, the resident immune cells of the central nervous system. Research has shown that NAA can mitigate the expression of pro-inflammatory markers in microglia, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). febscongress.org This anti-inflammatory effect appears to be linked to NAA's influence on microglial metabolism, promoting oxidative metabolism and lipid turnover. febscongress.org Furthermore, the effects of NAA on inflammation may be mediated through epigenetic mechanisms involving the activation of histone deacetylases (HDACs). nih.gov
Another well-studied N-acetylated amino acid, N-acetylcysteine (NAC), has been shown to possess anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB). researchgate.net NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net By suppressing NF-κB, NAC can reduce the production of pro-inflammatory cytokines, thus attenuating the inflammatory response. researchgate.net These findings with NAA and NAC suggest that N-acetylated amino acids may represent a class of endogenous molecules with the capacity to modulate inflammatory processes.
Applications in Peptidomimetics and Advanced Biomolecular Design
Design Principles for Peptidomimetics Incorporating N-Methylated and N-Acetylated Asparagine Analogues
The design of peptidomimetics aims to replicate the essential interactions of a parent peptide with its biological target while enhancing its drug-like qualities. Incorporating N-methylated and N-acetylated asparagine analogues is guided by several key principles intended to fine-tune the molecule's conformation, stability, and permeability.
N-methylation, the substitution of the amide proton with a methyl group, is a strategic modification that introduces significant steric hindrance. researchgate.net This change serves multiple purposes. Firstly, it restricts the conformational flexibility of the peptide backbone. nih.govnih.gov By reducing the number of available conformations, the peptide can be "locked" into its bioactive shape, potentially increasing its binding affinity and selectivity for a specific receptor. researchgate.net Secondly, the removal of the amide proton eliminates a hydrogen bond donor, which can disrupt undesirable intramolecular hydrogen bonds or prevent the formation of beta-sheet structures that lead to aggregation. nih.gov
N-acetylation, typically at the N-terminus of a peptide, neutralizes the positive charge of the terminal amino group. This modification is known to stabilize α-helical structures. acs.org In the context of an asparagine residue, N-acetylation can influence the local conformation and protect the N-terminus from degradation by aminopeptidases. hmdb.ca The design process for incorporating these analogues involves a careful balance. While N-methylation can enhance stability and receptor selectivity, it can also disrupt essential hydrogen bonds required for bioactivity if placed incorrectly. upc.edu Therefore, a common strategy is "N-methyl scanning," where each amino acid position in a peptide is systematically replaced with its N-methylated counterpart to identify the optimal positions for modification without compromising activity. nih.govnih.gov
The combination of both N-acetylation and N-methylation in a single residue like N²-Acetyl-N-methyl-L-alpha-asparagine provides a powerful tool for modulating the properties of a peptide. The design must consider the specific role of the asparagine residue in the parent peptide. If its side chain is crucial for target interaction, modifications must preserve this function while enhancing the backbone's properties.
Impact of Backbone Modifications on Peptide Conformation and Bioactivity
Modifications to the peptide backbone, such as N-methylation and N-acetylation, have a profound impact on the three-dimensional structure of a peptide, which in turn dictates its biological activity. rsc.org
N-methylation directly influences the torsional angles (phi, ψ) of the peptide backbone and lowers the energy barrier between the cis and trans conformations of the amide bond. ub.edu While the trans conformation is overwhelmingly favored in standard peptides, N-methylation makes the cis conformation more accessible. This can induce turns and unique folds that are not present in the parent peptide, leading to novel biological activities or improved affinity for the intended target. ub.edunih.gov For example, the immunosuppressant drug Cyclosporine A, a cyclic peptide, contains seven N-methylated residues, which are crucial for its ability to adopt different conformations in aqueous and nonpolar environments, facilitating membrane permeability and binding to its intracellular target, cyclophilin. nih.gov The reduced flexibility caused by N-methylation can be advantageous, as it reduces the entropic penalty of binding to a receptor, leading to higher affinity. researchgate.net
N-acetylation of the N-terminal residue can induce or stabilize α-helical conformations by acting as a "helix cap." acs.org This structural change can significantly affect bioactivity, particularly for peptides whose function relies on helical presentation of side chains for receptor interaction. Studies on the Tat peptide from HIV-1 have shown that post-translational modifications like acetylation of lysine (B10760008) residues can significantly alter binding affinity to its target TAR RNA. semanticscholar.orgplos.org While this is on a side chain, it illustrates the principle that acetylation alters molecular interactions. N-terminal acetylation on α-synuclein, a protein involved in Parkinson's disease, has been shown to increase its affinity for lipid membranes, demonstrating that this modification can strongly influence protein-lipid interactions. acs.org
The combined effect of these modifications in a residue like N²-Acetyl-N-methyl-L-alpha-asparagine would be a localized region of conformational rigidity and altered hydrogen bonding capacity. This can lead to peptidomimetics with highly specific and potent bioactivity, as the molecule is pre-organized for optimal interaction with its target. researchgate.net
| Modification | Impact on Conformation | Effect on Bioactivity | Key References |
|---|---|---|---|
| N-Methylation | Restricts backbone flexibility; increases propensity for cis-amide bonds; can induce β-turns. | Can increase receptor binding affinity and selectivity by pre-organizing the peptide into its bioactive conformation. | nih.govub.edunih.gov |
| N-Acetylation | Neutralizes N-terminal charge; stabilizes α-helical structures (helix capping). | Can enhance bioactivity by promoting a helical structure required for target interaction; alters protein-lipid interactions. | acs.orgnih.gov |
| Combined N-Methylation & N-Acetylation | Creates a highly constrained local structure with altered hydrogen bonding potential. | Potentially leads to highly specific and potent peptidomimetics due to conformational pre-organization. | semanticscholar.orgresearchgate.net |
Strategies for Enhancing Proteolytic Stability and Pharmacokinetic Profiles of Peptide-Based Agents
A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body and their poor pharmacokinetic profiles, including low membrane permeability and short half-lives. tandfonline.comunivie.ac.at Backbone modifications are a primary strategy to overcome these limitations. researchgate.net
Proteolytic Stability: Proteases recognize and cleave specific peptide bond sequences. N-methylation provides steric shielding of the amide bond, making it resistant to enzymatic hydrolysis. nih.govnovoprolabs.com By replacing a crucial amide proton with a methyl group, the peptide no longer fits optimally into the active site of the protease, thus preventing cleavage. nih.gov This significantly increases the peptide's half-life in plasma. Similarly, N-terminal acetylation protects against degradation by exopeptidases that target the N-terminus. patsnap.com The incorporation of N²-Acetyl-N-methyl-L-alpha-asparagine would thus confer resistance to both endo- and exopeptidases at that specific site.
Pharmacokinetic Profiles: The pharmacokinetic properties of a peptide—its absorption, distribution, metabolism, and excretion (ADME)—are critical for its efficacy as a drug. researchgate.net N-methylation improves key ADME characteristics in several ways. The replacement of an N-H bond with an N-C bond reduces the polarity of the peptide and removes a hydrogen bond donor, which increases its lipophilicity. nih.gov This enhanced lipophilicity can improve the peptide's ability to cross cellular membranes, a key factor for oral bioavailability. nih.govnih.gov Multiple N-methylations can drastically improve the metabolic stability and intestinal permeability of peptides, with one study demonstrating 10% oral bioavailability for a tri-N-methylated analog of a somatostatin (B550006) peptide. nih.govresearchgate.net
Strategies for employing these modifications include:
Systematic N-methyl scanning: To find the optimal balance between improved stability/permeability and retained bioactivity. nih.gov
Terminal modifications: Acetylating the N-terminus and amidating the C-terminus to protect against exopeptidases. novoprolabs.com
Cyclization: Combining backbone modifications with cyclization to create highly rigid and stable structures, as exemplified by cyclosporine. tandfonline.com
| Strategy | Mechanism of Improvement | Resulting Pharmacokinetic Advantage | Key References |
|---|---|---|---|
| N-Methylation | Steric hindrance prevents protease binding to the amide bond. Increases lipophilicity by removing H-bond donor. | Enhanced resistance to enzymatic degradation, leading to longer plasma half-life. Improved membrane permeability and potential for oral bioavailability. | nih.govnih.govnih.govnih.gov |
| N-Acetylation | Blocks N-terminal recognition by exopeptidases. Neutralizes charge. | Increased stability against aminopeptidases. Can modulate interaction with membranes. | acs.orgpatsnap.com |
Future Directions in the Development of Biomolecular Scaffolds and Chemical Probes Utilizing N²-Acetyl-N-methyl-L-alpha-asparagine Motifs
The precise control over peptide conformation and stability offered by modifications like N-acetylation and N-methylation opens up exciting avenues beyond conventional peptidomimetic design. The future lies in using motifs such as N²-Acetyl-N-methyl-L-alpha-asparagine as building blocks for more complex and functional biomolecules.
Biomolecular Scaffolds: There is growing interest in creating "foldamers," which are non-natural oligomers that adopt stable, well-defined three-dimensional structures similar to proteins. nih.gov N-methylated amino acids are ideal components for these scaffolds because they can enforce specific turns and secondary structures. By strategically placing N²-Acetyl-N-methyl-L-alpha-asparagine residues within a sequence, it may be possible to design novel, stable scaffolds. These scaffolds could be used to present specific functional groups in a precise spatial arrangement, creating synthetic receptors, catalysts, or nanomaterials with tailored properties.
Chemical Probes: Understanding complex biological processes often requires tools that can interact with and report on specific molecular events within a cell. Fluorescently labeled amino acids are valuable as probes for chemical biology. researchgate.net An N²-Acetyl-N-methyl-L-alpha-asparagine residue could be further functionalized with a fluorescent tag. The conformational constraint imposed by the N-methylation could position the probe in a specific orientation, potentially making it sensitive to changes in the local environment, such as protein binding events. nih.gov Such probes could be incorporated into peptides to study enzyme kinetics, receptor binding, or protein-protein interactions with high precision. researchgate.net
Future research will likely focus on:
Developing more efficient synthetic methods to incorporate multiply modified residues like N²-Acetyl-N-methyl-L-alpha-asparagine into peptides. nih.gov
Combining these modifications with other non-canonical amino acids to create even more diverse and functional biomolecules. univie.ac.at
Utilizing computational modeling to predict the conformational effects of these modifications, thereby accelerating the design of novel scaffolds and probes. acs.org
Expanding the use of these motifs in combinatorial libraries to screen for new bioactive compounds with optimal drug-like properties. nih.gov
The continued exploration of such precisely modified building blocks will undoubtedly push the boundaries of peptide engineering, leading to the development of next-generation therapeutics, diagnostics, and biomaterials.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N²-Acetyl-N-methyl-L-alpha-asparagine, and how can purity be validated?
- Methodology : Synthesis typically involves acetylation at the α-amino group and methylation at the amide nitrogen of L-asparagine. Protecting groups (e.g., tert-butoxycarbonyl, trityl) are used to prevent side reactions . Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .
Q. How can researchers distinguish N²-Acetyl-N-methyl-L-alpha-asparagine from structurally similar asparagine derivatives?
- Methodology : Use tandem mass spectrometry (MS/MS) to identify unique fragmentation patterns. Compare retention times in reverse-phase HPLC against reference standards. Confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography if crystalline forms are obtainable .
Q. What are the solubility properties of N²-Acetyl-N-methyl-L-alpha-asparagine in aqueous and organic solvents?
- Methodology : Conduct solubility assays in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO, DMF). Quantify solubility using gravimetric analysis or UV-Vis spectrophotometry. Note discrepancies in reported solubility by cross-referencing thermodynamic data (e.g., ΔrG°, ΔrH°) from databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How does N²-Acetyl-N-methyl-L-alpha-asparagine interact with L-asparaginase enzymes, and what kinetic parameters define this interaction?
- Methodology : Perform enzyme kinetics assays using purified L-asparaginase (e.g., from E. coli). Monitor substrate depletion via colorimetric assays (e.g., Nessler’s reagent for ammonia release) or fluorometric detection. Calculate Km and Vmax using Lineweaver-Burk plots. Compare results to native L-asparagine to assess competitive inhibition or altered catalytic efficiency .
Q. What experimental strategies resolve contradictions in reported metabolic roles of N²-Acetyl-N-methyl-L-alpha-asparagine?
- Methodology : Use isotopic labeling (¹³C or ¹⁵N) to track metabolic flux in cell cultures. Combine liquid chromatography-mass spectrometry (LC-MS) with pathway analysis tools (e.g., KEGG, MetaCyc) to identify downstream metabolites. Replicate conflicting studies under standardized conditions (pH, temperature, cell line) to isolate variables .
Q. How can researchers design experiments to probe the structural determinants of N²-Acetyl-N-methyl-L-alpha-asparagine’s bioactivity?
- Methodology : Employ site-directed mutagenesis of target proteins (e.g., asparagine synthetase) to assess binding affinity changes. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction thermodynamics. Synthesize analogs with modified acetyl/methyl groups to correlate structural features with activity .
Q. What are the best practices for ensuring reproducibility in studies involving N²-Acetyl-N-methyl-L-alpha-asparagine?
- Methodology : Document synthesis protocols, including solvent grades and reaction times. Share raw spectral data (NMR, MS) in public repositories. Validate biological assays with positive/negative controls (e.g., known enzyme inhibitors). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported enzymatic inhibition data for N²-Acetyl-N-methyl-L-alpha-asparagine?
- Methodology : Conduct meta-analysis of published IC₅₀ values, noting experimental variables (e.g., enzyme source, assay pH). Perform statistical tests (e.g., ANOVA) to identify significant outliers. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What computational tools predict the physicochemical properties of N²-Acetyl-N-methyl-L-alpha-asparagine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
